molecular formula C4H7N5O B2836996 1-(5-amino-1H-tetrazol-1-yl)acetone CAS No. 25828-06-2

1-(5-amino-1H-tetrazol-1-yl)acetone

Cat. No. B2836996
CAS RN: 25828-06-2
M. Wt: 141.134
InChI Key: QVEHLATVHQUESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-amino-1H-tetrazol-1-yl)acetone” is a compound that has been used in various research and development applications . It is related to 5-Aminotetrazole, which is a white solid that can be obtained both in anhydrous and hydrated forms .


Molecular Structure Analysis

The molecular structure of “1-(5-amino-1H-tetrazol-1-yl)acetone” is represented by the InChI code: 1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) . The molecular weight of the compound is 141.13 .


Physical And Chemical Properties Analysis

The compound “1-(5-amino-1H-tetrazol-1-yl)acetone” is a solid at room temperature . The molecular formula of the compound is C4H7N5O .

Scientific Research Applications

  • Chemical Properties and Synthesis

    • “1-(5-amino-1H-tetrazol-1-yl)acetone” is a solid compound with a molecular weight of 141.13 .
    • It has a linear formula of C4 H7 N5 O .
    • The compound is generally synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic extractions, easy setup, and low cost .
  • Pharmaceutical Applications

    • Tetrazole derivatives, including “1-(5-amino-1H-tetrazol-1-yl)acetone”, play a very important role in medicinal and pharmaceutical applications .
    • They have potential biological and pharmacological applications, such as antibacterial, antifungal, antihistaminic, antiviral, anti-inflammatory, antioxidant, antimalarial, anticonvulsant, antipyretic, antiallergic, antihypertensive, and antianxiety agents .
  • Energetic Materials

    • The hydrazinium and hydroxyl ammonium salts of 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit excellent detonation velocities (9050 m/s and 8839 m/s, respectively) as well as very good detonation pressures and thermal stabilities .
    • These new compounds may have the potential to replace current nitrogen-rich energetic materials .

Safety And Hazards

While specific safety and hazards information for “1-(5-amino-1H-tetrazol-1-yl)acetone” is not available in the search results, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

properties

IUPAC Name

1-(5-aminotetrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEHLATVHQUESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-1H-tetrazol-1-yl)acetone

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